molecular formula C11H16ClN3O2 B6303741 H-Gly-Phe-NH2 HCl CAS No. 56612-71-6

H-Gly-Phe-NH2 HCl

Cat. No.: B6303741
CAS No.: 56612-71-6
M. Wt: 257.72 g/mol
InChI Key: YKQDDRULWAHCTR-FVGYRXGTSA-N
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Description

H-Gly-Phe-NH2 HCl, also known as Glycyl-L-phenylalaninamide hydrochloride, is a dipeptide compound consisting of glycine and phenylalanine residues. This compound is often used in biochemical and pharmaceutical research due to its structural properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Phe-NH2 HCl typically involves the coupling of glycine and phenylalanine residues. One common method is solid-phase peptide synthesis, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation of the Carboxyl Group: The carboxyl group of the phenylalanine residue is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU).

    Coupling Reaction: The activated phenylalanine is then coupled with the amino group of glycine to form the dipeptide bond.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale solid-phase peptide synthesis or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis involves the use of protecting groups to prevent unwanted side reactions and typically requires multiple purification steps to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Phe-NH2 HCl can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: Reduction reactions can be used to modify the peptide bond or the side chains of the amino acids.

    Substitution: Substitution reactions can introduce new functional groups into the peptide structure.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used to introduce new groups, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield hydroxyphenylalanine derivatives, while reduction can lead to the formation of reduced peptide bonds or modified side chains.

Scientific Research Applications

H-Gly-Phe-NH2 HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.

    Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions.

    Medicine: this compound is investigated for its potential therapeutic effects, including its role as an analgesic and its interaction with opioid receptors.

    Industry: The compound is used in the development of peptide-based materials and hydrogels for drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of H-Gly-Phe-NH2 HCl involves its interaction with specific molecular targets, such as opioid receptors. The compound can bind to these receptors and modulate their activity, leading to analgesic effects. The binding of the peptide to the receptor triggers a cascade of intracellular signaling pathways, ultimately resulting in the desired biological response.

Comparison with Similar Compounds

H-Gly-Phe-NH2 HCl can be compared with other similar dipeptide compounds, such as:

    H-Tyr-D-Arg-Phe-Gly-NH2: This compound is a synthetic derivative of dermorphine and has potent analgesic effects.

    H-Tyr-D-Ala-Gly-Phe-NH2:

    H-Phe-Gly-NH2: Similar to this compound, this compound consists of phenylalanine and glycine residues but lacks the hydrochloride salt.

The uniqueness of this compound lies in its specific sequence and the presence of the hydrochloride salt, which can influence its solubility and stability.

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQDDRULWAHCTR-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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